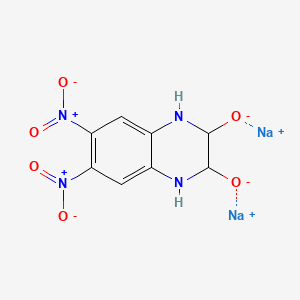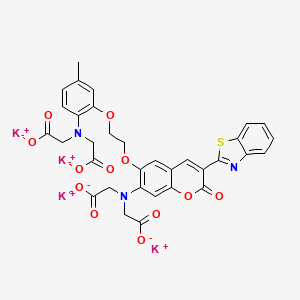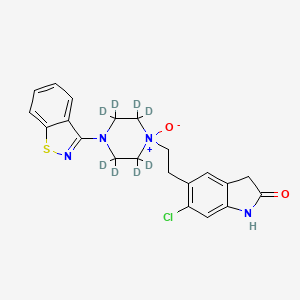
Ziprasidone N-oxide-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ziprasidone N-oxide-d8 is a deuterated derivative of Ziprasidone N-oxide, which is a metabolite of the antipsychotic drug ziprasidone. Ziprasidone is an atypical antipsychotic used primarily for the treatment of schizophrenia and bipolar disorder. The deuterated form, this compound, is often used in scientific research, particularly in pharmacokinetic studies, due to its stable isotope labeling which allows for precise tracking and analysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ziprasidone N-oxide-d8 involves the deuteration of Ziprasidone N-oxide. This process typically includes the introduction of deuterium atoms into the molecular structure of Ziprasidone N-oxide. The specific synthetic routes and reaction conditions can vary, but generally involve the use of deuterated reagents and solvents to achieve the desired isotopic labeling.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced techniques to ensure the consistent incorporation of deuterium atoms. Quality control measures are critical to ensure the purity and isotopic enrichment of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ziprasidone N-oxide-d8 can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Conversion to lower oxidation states.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but can include nucleophilic or electrophilic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction could produce lower oxidation state compounds.
Wissenschaftliche Forschungsanwendungen
Ziprasidone N-oxide-d8 is utilized in various scientific research applications, including:
Pharmacokinetic Studies: Used as an internal standard to track the metabolism and distribution of ziprasidone in biological systems.
Drug Metabolism Research: Helps in understanding the metabolic pathways and identifying metabolites of ziprasidone.
Analytical Chemistry: Employed in mass spectrometry and other analytical techniques to improve the accuracy and precision of measurements.
Biomedical Research: Investigates the effects of ziprasidone and its metabolites on biological systems, contributing to the development of new therapeutic strategies.
Wirkmechanismus
The mechanism of action of Ziprasidone N-oxide-d8 is similar to that of ziprasidone. It primarily acts as an antagonist at serotonin 5-HT2A and dopamine D2 receptors. This dual antagonism helps in alleviating the symptoms of schizophrenia and bipolar disorder by modulating neurotransmitter activity in the brain. The deuterated form allows for more precise tracking in research studies, providing insights into the drug’s pharmacokinetics and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ziprasidone: The parent compound, used as an antipsychotic.
Ziprasidone N-oxide: The non-deuterated metabolite of ziprasidone.
Other Atypical Antipsychotics: Such as olanzapine, quetiapine, and risperidone.
Uniqueness
Ziprasidone N-oxide-d8 is unique due to its stable isotope labeling, which provides advantages in research applications. The deuterium atoms allow for precise tracking and analysis in pharmacokinetic and metabolic studies, offering insights that are not possible with non-deuterated compounds.
Eigenschaften
Molekularformel |
C21H21ClN4O2S |
|---|---|
Molekulargewicht |
437.0 g/mol |
IUPAC-Name |
5-[2-[4-(1,2-benzothiazol-3-yl)-2,2,3,3,5,5,6,6-octadeuterio-1-oxidopiperazin-1-ium-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C21H21ClN4O2S/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-8-26(28)9-6-25(7-10-26)21-16-3-1-2-4-19(16)29-24-21/h1-4,11,13H,5-10,12H2,(H,23,27)/i6D2,7D2,9D2,10D2 |
InChI-Schlüssel |
XIEQKITXJALFOJ-IHGLQNJRSA-N |
Isomerische SMILES |
[2H]C1(C([N+](C(C(N1C2=NSC3=CC=CC=C32)([2H])[2H])([2H])[2H])(CCC4=C(C=C5C(=C4)CC(=O)N5)Cl)[O-])([2H])[2H])[2H] |
Kanonische SMILES |
C1C[N+](CCN1C2=NSC3=CC=CC=C32)(CCC4=C(C=C5C(=C4)CC(=O)N5)Cl)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


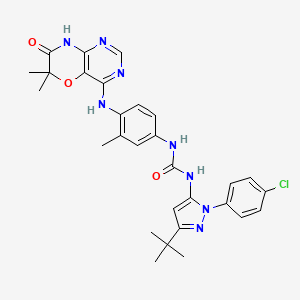
![[(3S,4S)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(3S,4R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B12415683.png)
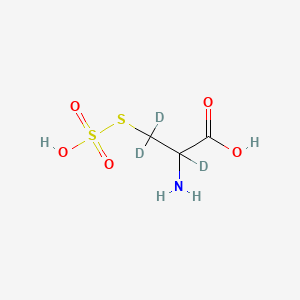
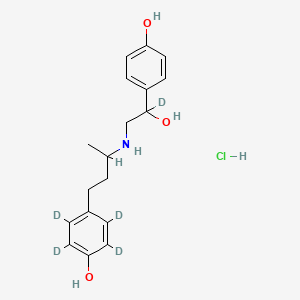

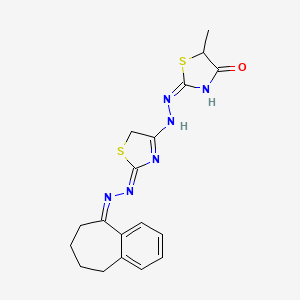
![(E)-but-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-[2-(2,4,5,6-tetradeuteriopyridin-3-yl)-1,3-thiazolidin-4-yl]methanone](/img/structure/B12415706.png)
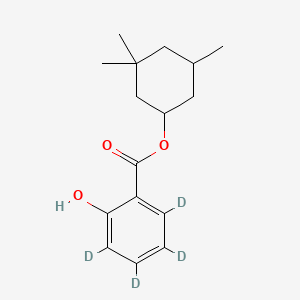
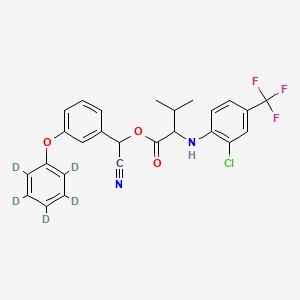

![(19S)-7-(3-aminopropoxy)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B12415720.png)
